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Compound of Interest

Compound Name: 4-Benzofurazancarboxaldehyde

Cat. No.: B027963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzofurazancarboxaldehyde,

a key heterocyclic building block with significant applications in medicinal chemistry. This

document details its physicochemical properties, synthesis, spectroscopic profile, and its role

as a crucial intermediate in the synthesis of the cardiovascular drug Isradipine.

Physicochemical Properties
4-Benzofurazancarboxaldehyde, also known as 4-formyl-2,1,3-benzoxadiazole, is a light

brown solid at room temperature. Its key physicochemical properties are summarized in the

table below for easy reference.
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Property Value Reference(s)

CAS Number 32863-32-4 N/A

Molecular Formula C₇H₄N₂O₂ [1][2]

Molecular Weight 148.12 g/mol [1][2]

Appearance Light Brown Solid [1]

Melting Point 100-102 °C [1]

Boiling Point 277 °C [1]

Density 1.417 g/cm³ [1]

Solubility

Slightly soluble in

Dichloromethane, Chloroform,

and Methanol.

[1]
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Synthesis
4-Benzofurazancarboxaldehyde is synthetically accessible from 4-methyl-2,1,3-

benzoxadiazole (4-methylbenzofurazan). The synthesis involves a two-step process:

bromination of the methyl group followed by a Sommelet reaction to yield the aldehyde.

Experimental Protocol: Synthesis of 4-
Benzofurazancarboxaldehyde
Step 1: Synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole in a

suitable solvent such as carbon tetrachloride.

Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

Reaction Conditions: Heat the mixture to reflux under inert atmosphere.
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Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter off the

succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the

crude 4-(bromomethyl)-2,1,3-benzoxadiazole, which can be purified by recrystallization.

Step 2: Sommelet Reaction to 4-Benzofurazancarboxaldehyde

Reaction Setup: Combine 4-(bromomethyl)-2,1,3-benzoxadiazole and

hexamethylenetetramine in a solvent mixture, such as aqueous acetic acid.

Reaction Conditions: Heat the mixture at reflux.

Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and continue to stir at

reflux to hydrolyze the intermediate.

Extraction: Cool the reaction mixture to room temperature and perform an extraction with an

organic solvent like ethyl acetate.

Purification: The combined organic layers are washed with a sodium bicarbonate solution

and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The resulting solid, 4-Benzofurazancarboxaldehyde, can be further purified by column

chromatography or recrystallization.[2]

Synthesis of 4-Benzofurazancarboxaldehyde

4-Methyl-2,1,3-benzoxadiazole 4-(Bromomethyl)-2,1,3-benzoxadiazole
NBS, Benzoyl Peroxide

4-Benzofurazancarboxaldehyde
Hexamethylenetetramine, H₂O/AcOH, HCl

Click to download full resolution via product page

Caption: Synthetic pathway to 4-Benzofurazancarboxaldehyde.

Spectroscopic Data (Predicted)
While experimental spectra for 4-Benzofurazancarboxaldehyde are not readily available in

public databases, its spectroscopic characteristics can be predicted based on its structure and

data from analogous compounds.
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1H NMR Spectroscopy
The proton NMR spectrum is expected to be characteristic of a substituted aromatic aldehyde.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde-H 9.9 - 10.1 Singlet (s) N/A

Aromatic-H 7.5 - 8.0 Multiplet (m)
ortho: ~7-9, meta: ~2-

3

13C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aldehyde carbon and the aromatic

carbons.

Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde C=O 190 - 195

Aromatic C (substituted) 140 - 160

Aromatic C-H 110 - 135

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the aldehyde and the benzofurazan

ring system.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (Aldehyde) 1700 - 1720 Strong

C-H (Aldehyde) 2720 - 2820 Medium, often two bands

C=C (Aromatic) 1450 - 1600 Medium to strong

C-H (Aromatic) 3000 - 3100 Medium

N-O (Furazan) 1350 - 1550 Strong

Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

Ion m/z (predicted) Description

[M]⁺ 148 Molecular Ion

[M-H]⁺ 147 Loss of a hydrogen radical

[M-CHO]⁺ 119 Loss of the formyl group

[C₆H₄N₂]⁺ 104 Benzofurazan fragment

Applications in Drug Development
Intermediate in the Synthesis of Isradipine
The primary and most significant application of 4-Benzofurazancarboxaldehyde is as a key

precursor in the multi-step synthesis of Isradipine.[2][3] Isradipine is a dihydropyridine calcium

channel blocker used for the treatment of hypertension.[4]

The synthesis of Isradipine from 4-Benzofurazancarboxaldehyde involves a Hantzsch

pyridine synthesis. A typical reaction scheme involves the condensation of 4-
Benzofurazancarboxaldehyde with a β-ketoester (such as ethyl acetoacetate) and an

enamine (like 3-aminocrotonate).
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Synthesis of Isradipine

4-Benzofurazancarboxaldehyde
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Caption: Role of 4-Benzofurazancarboxaldehyde in Isradipine synthesis.

Signaling Pathway of Isradipine
Isradipine exerts its therapeutic effect by blocking the L-type voltage-gated calcium channels

(VGCCs) in vascular smooth muscle cells.[4] This blockade prevents the influx of calcium ions,

which is a critical step in muscle contraction. The reduced intracellular calcium concentration

leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of

blood pressure.[4][5] The signaling cascade initiated by the opening of L-type calcium channels

and its inhibition by Isradipine is depicted below.
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Isradipine Mechanism of Action
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Caption: Signaling pathway of Isradipine's action on L-type calcium channels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b027963?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
4-Benzofurazancarboxaldehyde should be handled with care in a laboratory setting. It is

classified as an irritant. Standard personal protective equipment, including gloves, safety

glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or

a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion
4-Benzofurazancarboxaldehyde is a valuable and versatile chemical intermediate,

particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its

aldehyde group make it an important building block for more complex molecules, most notably

the antihypertensive drug Isradipine. A thorough understanding of its properties and reactivity is

essential for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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